5-(2-Furoyl)-4-trifluoromethyl-1,3-thiazole
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Overview
Description
5-(2-Furoyl)-4-trifluoromethyl-1,3-thiazole is a heterocyclic compound that features a furan ring and a thiazole ring, both of which are known for their biological activity and versatility in chemical synthesis. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furoyl)-4-trifluoromethyl-1,3-thiazole typically involves the reaction of 2-furoic acid with trifluoromethylthioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is heated to reflux, allowing the formation of the desired thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-Furoyl)-4-trifluoromethyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various furan and thiazole derivatives, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
5-(2-Furoyl)-4-trifluoromethyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-Furoyl)-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A precursor in the synthesis of 5-(2-Furoyl)-4-trifluoromethyl-1,3-thiazole.
5-Hydroxymethylfurfural: Another furan derivative with different applications.
2,5-Furandicarboxylic acid: Used in the production of bio-based polymers.
Uniqueness
This compound is unique due to its trifluoromethyl group, which enhances its stability and lipophilicity. This makes it more effective in certain applications compared to similar compounds that lack this functional group.
Properties
Molecular Formula |
C9H4F3NO2S |
---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
furan-2-yl-[4-(trifluoromethyl)-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)8-7(16-4-13-8)6(14)5-2-1-3-15-5/h1-4H |
InChI Key |
KBBQZEOZVIENSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=C(N=CS2)C(F)(F)F |
Origin of Product |
United States |
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